(Z)-3-methylpent-2-enoic acid

Catalog No.
S678731
CAS No.
3675-21-6
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-methylpent-2-enoic acid

CAS Number

3675-21-6

Product Name

(Z)-3-methylpent-2-enoic acid

IUPAC Name

(Z)-3-methylpent-2-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4-

InChI Key

RSFQOQOSOMBPEJ-PLNGDYQASA-N

SMILES

CCC(=CC(=O)O)C

Canonical SMILES

CCC(=CC(=O)O)C

Isomeric SMILES

CC/C(=C\C(=O)O)/C

The exact mass of the compound (Z)-3-methylpent-2-enoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3932. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

As a Reference Standard

(Z)-3-methylpent-2-enoic acid serves as a reference standard in analytical chemistry, particularly in mass spectrometry (MS) and gas chromatography (GC) [, ]. These techniques are used to identify and quantify unknown compounds in various samples, and reference standards with known properties are crucial for accurate analysis.

(Z)-3-methylpent-2-enoic acid, also known by its Chemical Abstracts Service (CAS) number 3675-21-6, is an organic compound with the molecular formula C₆H₁₀O₂. This compound features a double bond between the second and third carbon atoms in its chain, along with a methyl group at the third position. The structural formula can be represented as follows:

text
CH3 |CH3-C=CH-COOH

This compound is characterized by its unsaturated nature and is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). Its physical properties include a boiling point of approximately 207.6 °C and a density of 0.987 g/cm³ .

Typical for unsaturated carboxylic acids. Notable reactions include:

  • Esterification: This reaction occurs when (Z)-3-methylpent-2-enoic acid reacts with alcohols in the presence of an acid catalyst to form esters.
  • Hydrogenation: The double bond in (Z)-3-methylpent-2-enoic acid can be hydrogenated to yield saturated fatty acids.
  • Addition Reactions: The double bond can also undergo electrophilic addition reactions, where reagents such as bromine or hydrogen halides add across the double bond.

These reactions make (Z)-3-methylpent-2-enoic acid a versatile intermediate in organic synthesis.

(Z)-3-methylpent-2-enoic acid can be synthesized through several methods:

  • Alkylation Reactions: Starting from simpler alkenes or alkynes, alkylation can introduce the necessary methyl group and double bond.
  • Isomerization: Isomerization of related compounds such as (E)-3-methylpent-2-enoic acid can yield (Z)-3-methylpent-2-enoic acid under specific conditions.
  • Synthetic Routes Using Catalysts: Various catalytic processes can facilitate the formation of this compound from more complex organic substrates .

(Z)-3-methylpent-2-enoic acid finds applications primarily in:

  • Organic Synthesis: It serves as an intermediate for synthesizing various chemicals, including pharmaceuticals and agrochemicals.
  • Flavoring Agents: Due to its unique structure, it may be utilized in the food industry for flavor enhancement.

Several compounds share structural similarities with (Z)-3-methylpent-2-enoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Methylpent-2-enoic acid16957-70-31.00
2-Methyl-3-phenylenoic acid1199-77-50.84
4-Methylhexanoic acid623-43-80.81
6-Methylheptanoic acid6370-59-60.90

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of (Z)-3-methylpent-2-enoic acid lies in its specific configuration and functional properties that distinguish it from other similar compounds.

XLogP3

1.7

Other CAS

3675-21-6

Wikipedia

(Z)-3-methylpent-2-enoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Last modified: 08-15-2023

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